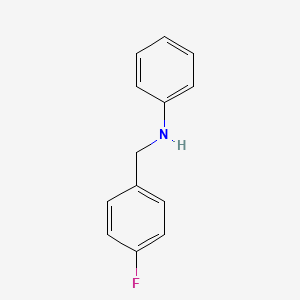
CID 13206941
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 13206941” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various fields of scientific research.
Analyse Chemischer Reaktionen
CID 13206941 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophilic or electrophilic reagents, leading to the formation of major products that retain the core structure of this compound while introducing new functional groups.
Wissenschaftliche Forschungsanwendungen
CID 13206941 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in organic synthesis. In biology, it could be studied for its potential biological activities, such as enzyme inhibition or receptor binding. In medicine, this compound might be investigated for its therapeutic potential, including its effects on specific molecular targets or pathways. Additionally, in industry, this compound could be utilized in the development of new materials or as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of CID 13206941 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific structure and properties of this compound. Understanding the mechanism of action is crucial for elucidating the compound’s biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
CID 13206941 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but differences in their chemical properties can lead to distinct biological activities or applications For example, compounds with similar core structures but different substituents may exhibit varying degrees of potency or selectivity for specific targets
Eigenschaften
Molekularformel |
C2H6Cl2Si2 |
|---|---|
Molekulargewicht |
157.14 g/mol |
InChI |
InChI=1S/C2H6Cl2Si2/c1-5-6(2,3)4/h1-2H3 |
InChI-Schlüssel |
ZECOEYQYECCDGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si][Si](C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

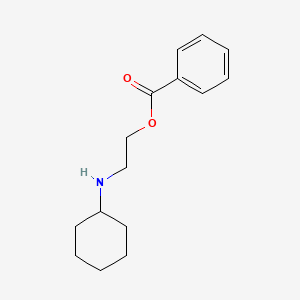
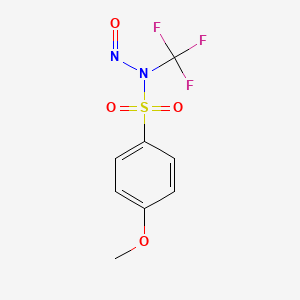
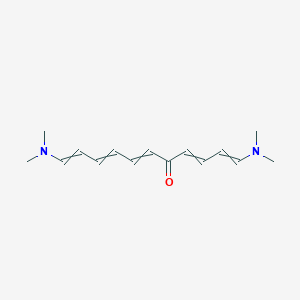
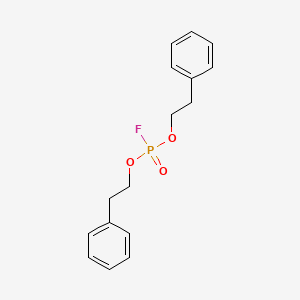
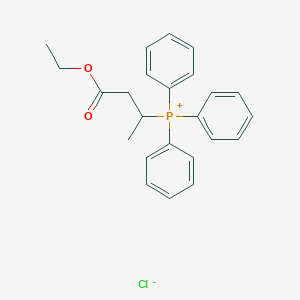

![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)

![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)

